Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

JNK2 Kinase Inhibition pIC50

The compound 4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 302561-10-0; molecular formula C₁₆H₁₃BrN₂OS; MW 361.3) belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class of ATP‑competitive inhibitors of c‑Jun N‑terminal kinases 2 and 3 (JNK2/3). First disclosed in a GlaxoSmithKline medicinal chemistry program, the series is characterized by a 3‑cyano‑tetrahydrobenzothiophene hinge‑binding motif that forms a hydrogen‑bond acceptor interaction with the ATP‑binding site of JNK3, as confirmed by X‑ray crystallography.

Molecular Formula C16H13BrN2OS
Molecular Weight 361.3 g/mol
CAS No. 302561-10-0
Cat. No. B3258274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS302561-10-0
Molecular FormulaC16H13BrN2OS
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C#N
InChIInChI=1S/C16H13BrN2OS/c17-11-7-5-10(6-8-11)15(20)19-16-13(9-18)12-3-1-2-4-14(12)21-16/h5-8H,1-4H2,(H,19,20)
InChIKeyMATLRAQBZJFRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 302561-10-0) – JNK2/3 Inhibitor Core Scaffold & Baseline Profile


The compound 4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 302561-10-0; molecular formula C₁₆H₁₃BrN₂OS; MW 361.3) belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class of ATP‑competitive inhibitors of c‑Jun N‑terminal kinases 2 and 3 (JNK2/3) . First disclosed in a GlaxoSmithKline medicinal chemistry program, the series is characterized by a 3‑cyano‑tetrahydrobenzothiophene hinge‑binding motif that forms a hydrogen‑bond acceptor interaction with the ATP‑binding site of JNK3, as confirmed by X‑ray crystallography [1]. The 4‑bromobenzamide substituent distinguishes this analogue from other members of the series, such as the naphthyl derivative TCS JNK 5a, and underpins its distinct selectivity and potency fingerprint within the MAPK family [1].

Why 4-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide Cannot Be Replaced by Other N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides


The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype is highly sensitive to the nature of the amide substituent. Even conservative replacements of the 4‑bromobenzoyl group substantially alter the JNK isoform selectivity profile and absolute potency [1]. For example, the naphthyl analogue TCS JNK 5a (CAS 312917-14-9) achieves >100‑fold selectivity for JNK2/3 over JNK1 , whereas the 4‑bromo derivative retains nanomolar activity on JNK1 (IC₅₀ 43 nM), creating a fundamentally different intra‑JNK selectivity window [2]. Consequently, generic substitution within this series cannot recapitulate the same biological readout; each congener must be treated as a distinct pharmacological tool.

Quantitative Differentiation Evidence for 4-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide


JNK2 Inhibition Potency vs. the Series Benchmark TCS JNK 5a

In a radiometric filter-binding assay using GST‑tagged ATF2 substrate and [γ³³P]ATP, the target compound inhibited human JNK2α2 with an IC₅₀ of 72 nM [1]. This corresponds to a pIC₅₀ of approximately 7.14, indicating higher absolute potency against JNK2 than the widely used reference inhibitor TCS JNK 5a, which shows a pIC₅₀ of 6.5 (≈316 nM) in the same assay format .

JNK2 Kinase Inhibition pIC50

JNK1 Activity Retention vs. JNK1‑Sparing Analogues

The target compound inhibits human JNK1α1 with an IC₅₀ of 43 nM in the same radiometric assay [1]. In contrast, TCS JNK 5a displays a pIC₅₀ <5.0 (>10 µM) against JNK1, representing >200‑fold lower potency . The 4‑bromo analogue therefore exhibits a JNK1/JNK2 selectivity ratio of ~0.6 (i.e., roughly equipotent on the two isoforms), whereas TCS JNK 5a is functionally JNK1‑sparing.

JNK1 Isoform Selectivity IC50

Structural Determinant of Selectivity: 3‑Cyano Hinge‑Binding Mode Confirmed by X‑ray Crystallography

X‑ray crystal structures of close analogues (5e and 8a) in complex with JNK3 at 2.45 Å resolution confirm that the 3‑cyano substituent of the tetrahydrobenzothiophene core acts as a hydrogen‑bond acceptor engaging the hinge region of the ATP‑binding site [1]. This interaction is a conserved pharmacophoric feature of the chemotype and is absent in classical JNK inhibitors such as SP600125, which rely on a distinct anthrapyrazolone scaffold [2]. The 4‑bromo derivative retains this validated binding mode, ensuring that its activity arises from the same structurally characterized mechanism.

X-ray Crystallography Binding Mode Hinge Region

Absence of a 6‑Alkyl Substituent Differentiates from Glucagon‑Receptor‑Directed Analogues

A structurally related compound, N-(3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-bromobenzamide (CAS 362482-00-6), is sold as an inactive control for glucagon receptor antagonists . Introduction of the bulky 6‑tert‑pentyl group redirects the pharmacological profile away from JNK inhibition. The target compound (CAS 302561-10-0) lacks this substitution and is therefore free of glucagon receptor modulatory activity, preserving its utility as a selective JNK tool.

Glucagon Receptor Selectivity Chemical Probe

In‑Class MAPK Selectivity Profile vs. SP600125

The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, including the 4‑bromo analogue, was profiled against the wider MAPK family. The lead compounds showed clear selectivity over p38α and ERK2 [1]. By contrast, the pan‑JNK inhibitor SP600125 inhibits JNK1, JNK2, and JNK3 with IC₅₀ values of 40–90 nM but also displays measurable activity against p38 and other kinases at similar concentrations, limiting its utility as a JNK‑specific probe [2].

MAPK Selectivity p38α ERK2

Best-Fit Application Scenarios for 4-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide


Dual JNK1/2 Pharmacological Knockdown in Cell‑Based Signaling Studies

Owing to its balanced JNK1/JNK2 potency (IC₅₀ 43 and 72 nM, respectively [1]), this compound is the preferred tool when simultaneous inhibition of both ubiquitously expressed JNK isoforms is required. It avoids the JNK1‑sparing bias of TCS JNK 5a and thus faithfully recapitulates pan‑JNK pathway blockade in fibroblasts, epithelial cells, or immune cells.

Structure‑Activity Relationship (SAR) Anchor for Medicinal Chemistry Optimization

The 4‑bromobenzamide group provides a well‑characterized starting point for SAR exploration within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series [2]. The validated hinge‑binding mode (3‑cyano H‑bond) combined with amenable substitution vectors on the phenyl ring makes this compound an ideal core scaffold for iterative library synthesis aimed at tuning isoform selectivity or improving pharmacokinetic properties [2].

Negative Control for Glucagon Receptor Antagonist Screening

Because the close analogue CAS 362482-00-6 functions as a glucagon receptor antagonist control , the target compound—lacking the 6‑tert‑pentyl group—can be employed as a matched negative control in glucagon receptor assays. This pairing enables clean interpretation of structure‑dependent pharmacology in GPCR‑focused drug discovery campaigns.

Biochemical Kinase Selectivity Profiling Panels

The series‑level selectivity against p38α and ERK2 [2] positions this compound as a useful standard in broader kinase selectivity panels. Including it alongside pan‑JNK inhibitors like SP600125 helps benchmarking laboratories differentiate between genuine JNK‑dependent effects and outcomes arising from off‑target kinase inhibition.

Quote Request

Request a Quote for 4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.